molecular formula C22H15N3OS B14997858 N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)-2-naphthamide

N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)-2-naphthamide

Cat. No.: B14997858
M. Wt: 369.4 g/mol
InChI Key: PKRQQAGYXAEKLO-UHFFFAOYSA-N
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Description

N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of thiophene and naphthalene moieties in the structure adds to its chemical versatility and potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[1,2-a]pyridine derivatives, and substituted naphthalene derivatives .

Scientific Research Applications

N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]NAPHTHALENE-2-CARBOXAMIDE is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. The integration of thiophene, imidazo[1,2-a]pyridine, and naphthalene moieties results in a compound with enhanced stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C22H15N3OS/c26-22(17-11-10-15-6-1-2-7-16(15)14-17)24-21-20(18-8-5-13-27-18)23-19-9-3-4-12-25(19)21/h1-14H,(H,24,26)

InChI Key

PKRQQAGYXAEKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CS5

Origin of Product

United States

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